Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring Thiazoles are five-membered rings with sulfur and nitrogen atoms at positions 1 and 3, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of thioamides with α-haloesters under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its thiazole ring is a common motif in many biologically active molecules, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Thiazole-containing compounds have shown activity against various diseases, including cancer, bacterial infections, and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler analog with a similar ring structure.
Benzyl thiazole: Lacks the diethyl and carboxylate groups.
5,5-Diethyl-2-thiazoline: A related compound with a similar substitution pattern.
Uniqueness
Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
69604-86-0 |
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Molecular Formula |
C15H19NO2S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
benzyl 5,5-diethyl-4H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H19NO2S/c1-3-15(4-2)13(16-11-19-15)14(17)18-10-12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 |
InChI Key |
ARIXDNSIEYGVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(N=CS1)C(=O)OCC2=CC=CC=C2)CC |
Origin of Product |
United States |
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